molecular formula C7H13ClN2O B13497799 6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

Cat. No.: B13497799
M. Wt: 176.64 g/mol
InChI Key: LNCGRNPGZBLWOT-UHFFFAOYSA-N
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Description

6-Methyl-3,6-diazabicyclo[321]octan-7-one hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
  • 6-Oxabicyclo[3.2.1]octan-7-one

Uniqueness

6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is unique due to its specific bicyclic structure and the presence of nitrogen atoms within the ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-9-6-2-5(7(9)10)3-8-4-6;/h5-6,8H,2-4H2,1H3;1H

InChI Key

LNCGRNPGZBLWOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C1=O)CNC2.Cl

Origin of Product

United States

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